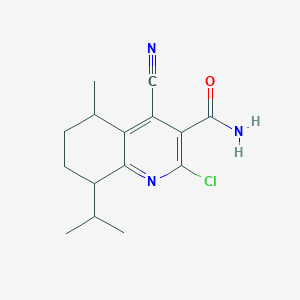![molecular formula C15H17ClN2O4 B10870429 (6-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)methyl cyclohexylcarbamate](/img/structure/B10870429.png)
(6-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)methyl cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzoxazole ring substituted with a chloro group and a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.
Chlorination: The benzoxazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Carbamate Formation: The final step involves the reaction of the chlorinated benzoxazole with cyclohexyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
[6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
[6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain chloro-substituted aromatic rings and are used in the production of dyes and herbicides.
Benzoxazole Derivatives: Other benzoxazole derivatives may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of [6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE
Eigenschaften
Molekularformel |
C15H17ClN2O4 |
|---|---|
Molekulargewicht |
324.76 g/mol |
IUPAC-Name |
(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C15H17ClN2O4/c16-10-6-7-12-13(8-10)22-15(20)18(12)9-21-14(19)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,19) |
InChI-Schlüssel |
BTHSZQJLDIMEHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)OCN2C3=C(C=C(C=C3)Cl)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide](/img/structure/B10870355.png)
![16-(2-methoxyphenyl)-4-(4-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10870360.png)
![3-[({[5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10870369.png)
![4-methoxy-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B10870373.png)
![N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}cyclopropanecarbohydrazide](/img/structure/B10870377.png)

![2-methyl-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B10870395.png)
![5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870404.png)
![2-(4-{[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10870410.png)

![6-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one](/img/structure/B10870421.png)
![2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone](/img/structure/B10870424.png)
![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870432.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870441.png)
